Motesanib diphosphate
説明
Motesanib diphosphate is a novel, investigational, highly selective oral inhibitor of the receptor tyrosine kinases vascular endothelial growth factor receptors 1, 2, and 3, the platelet-derived growth factor receptor, and the stem cell factor receptor (Kit) . It is a potent ATP-competitive inhibitor of VEGFR1/2/3 with IC50 of 2 nM/3 nM/6 nM, respectively .
Molecular Structure Analysis
The molecular structure of Motesanib diphosphate is complex, with the InChI key being ONDPWWDPQDCQNJ-UHFFFAOYSA-N . It is a nicotinamide derivative .Physical And Chemical Properties Analysis
Motesanib diphosphate is a solid substance that is off-white in color. It is soluble in DMSO up to 50 mg/mL. It is recommended to be stored at -20°C and protected from light .科学的研究の応用
1. Modulation of Radiation Response in Head and Neck Squamous Cell Carcinoma
- Application Summary : Motesanib diphosphate is used to modulate the response of HNSCC tumors to radiation. The tumor vasculature associated with HNSCC commonly overexpresses receptors of the vascular endothelial growth factor (VEGF) family, and this overexpression has been implicated in modulating the response of HNSCC tumors to radiation .
- Methods of Application : SCC-1483 cells were injected subcutaneously into the flanks of athymic nude mice for xenograft studies. Motesanib diphosphate was administered via oral gavage continuously on a five days on/two days off regimen .
- Results : Motesanib diphosphate showed dose-dependent activity in SCC-1483 xenografts. A dose of 75 mg/kg resulted in a 1.7-fold reduction in tumor volume compared with control. Twice weekly radiation (2 Gy) induced a 1.8-fold reduction in tumor volume. Radiation in combination with motesanib diphosphate resulted in a 4.2-fold reduction in tumor volumes .
2. Combination with Paclitaxel or Docetaxel for the Treatment of Advanced Breast Cancer
- Application Summary : Motesanib diphosphate is used in combination with either paclitaxel or docetaxel for the treatment of locally recurrent, unresectable or metastatic breast cancer .
- Methods of Application : Eligible patients received escalating doses of motesanib (50 or 125mg) QD orally continuously from day 3 of cycle 1 plus either paclitaxel at 90mg/m2 on days 1, 8 and 15 of each 28-day cycle; or docetaxel at either 100mg/m2 on day 1 of every 21-day cycle or at 75mg/m2 with motesanib maximum tolerated dose (125mg QD) .
- Results : Motesanib combined with paclitaxel or docetaxel is tolerable with evidence of antitumor activity in patients with advanced breast cancer. Confirmed partial response was observed in 29% of patients in both arms. Stable disease was observed in 29% of patients in Arm A and 50% of patients in Arm B. Durable stable disease for ≥24 weeks was observed in 17% of patients in Arm B .
3. Treatment of Advanced Solid Malignancies
- Application Summary : Motesanib is an orally administered small-molecule antagonist of VEGFR1, 2, and 3; the platelet-derived growth factor receptor; and stem cell factor receptor (Kit). In monotherapy studies, motesanib has shown acceptable toxicity and promising antitumor activity in patients with advanced solid malignancies .
4. Treatment of Locally Recurrent, Unresectable or Metastatic Breast Cancer
- Application Summary : Motesanib is used in combination with either paclitaxel or docetaxel for the treatment of locally recurrent, unresectable or metastatic breast cancer .
- Methods of Application : Eligible patients received escalating doses of motesanib (50 or 125mg) QD orally continuously from day 3 of cycle 1 plus either paclitaxel at 90mg/m2 on days 1, 8 and 15 of each 28-day cycle; or docetaxel at either 100mg/m2 on day 1 of every 21-day cycle or at 75mg/m2 with motesanib maximum tolerated dose (125mg QD) .
- Results : Motesanib combined with paclitaxel or docetaxel is tolerable with evidence of antitumor activity in patients with advanced breast cancer. Confirmed partial response was observed in 29% of patients in both arms. Stable disease was observed in 29% of patients in Arm A and 50% of patients in Arm B. Durable stable disease for ≥24 weeks was observed in 17% of patients in Arm B .
3. Treatment of Advanced Solid Malignancies
- Application Summary : Motesanib is an orally administered small-molecule antagonist of VEGFR1, 2, and 3; the platelet-derived growth factor receptor; and stem cell factor receptor (Kit). In monotherapy studies, motesanib has shown acceptable toxicity and promising antitumor activity in patients with advanced solid malignancies .
4. Treatment of Locally Recurrent, Unresectable or Metastatic Breast Cancer
- Application Summary : Motesanib is used in combination with either paclitaxel or docetaxel for the treatment of locally recurrent, unresectable or metastatic breast cancer .
- Methods of Application : Eligible patients received escalating doses of motesanib (50 or 125mg) QD orally continuously from day 3 of cycle 1 plus either paclitaxel at 90mg/m2 on days 1, 8 and 15 of each 28-day cycle; or docetaxel at either 100mg/m2 on day 1 of every 21-day cycle or at 75mg/m2 with motesanib maximum tolerated dose (125mg QD) .
- Results : Motesanib combined with paclitaxel or docetaxel is tolerable with evidence of antitumor activity in patients with advanced breast cancer. Confirmed partial response was observed in 29% of patients in both arms. Stable disease was observed in 29% of patients in Arm A and 50% of patients in Arm B. Durable stable disease for ≥24 weeks was observed in 17% of patients in Arm B .
Safety And Hazards
特性
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O.2H3O4P/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15;2*1-5(2,3)4/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28);2*(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDPWWDPQDCQNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C.OP(=O)(O)O.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O9P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30235080 | |
Record name | Motesanib diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Motesanib diphosphate | |
CAS RN |
857876-30-3 | |
Record name | Motesanib diphosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857876303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Motesanib diphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30235080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MOTESANIB DIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6Q3060U91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。